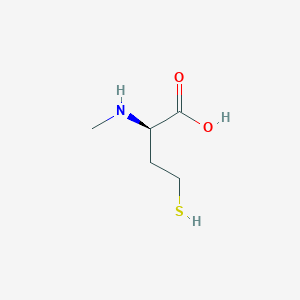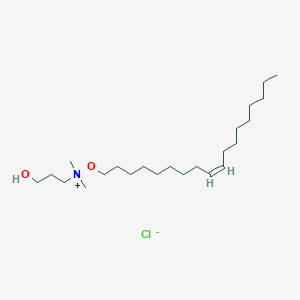
N-Methyl-D-homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-D-homocysteine is a derivative of the amino acid homocysteine. It is a sulfur-containing compound that plays a role in various biochemical processes. Homocysteine itself is an intermediate in the metabolism of methionine, an essential amino acid. Elevated levels of homocysteine have been associated with several health conditions, including cardiovascular diseases and neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-homocysteine typically involves the methylation of homocysteine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-D-homocysteine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides, while reduction can regenerate the thiol form .
Wissenschaftliche Forschungsanwendungen
N-Methyl-D-homocysteine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Studies have shown its involvement in cellular metabolism and signaling pathways.
Medicine: Research has indicated its potential role in understanding cardiovascular and neurological diseases.
Wirkmechanismus
The mechanism of action of N-Methyl-D-homocysteine involves its interaction with various molecular targets. One key target is the N-methyl-D-aspartate receptor, which plays a role in neurotransmission. Activation of this receptor by this compound can lead to changes in cellular signaling pathways, affecting processes such as synaptic plasticity and neuronal survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Homocysteine: The parent compound, involved in methionine metabolism.
N-Methyl-D-aspartate: Another methylated derivative with significant roles in neurotransmission.
Cysteine: A related sulfur-containing amino acid involved in protein synthesis.
Uniqueness
N-Methyl-D-homocysteine is unique due to its specific methylation pattern, which affects its biochemical properties and interactions. This uniqueness makes it a valuable tool in research for understanding the roles of methylated amino acids in health and disease .
Eigenschaften
CAS-Nummer |
2165538-36-1 |
|---|---|
Molekularformel |
C5H11NO2S |
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
(2R)-2-(methylamino)-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
PHMDDWYPVDXMNL-SCSAIBSYSA-N |
Isomerische SMILES |
CN[C@H](CCS)C(=O)O |
Kanonische SMILES |
CNC(CCS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)

